molecular formula C14H12FNO3 B121472 (R)-Flumequine CAS No. 215178-95-3

(R)-Flumequine

Cat. No. B121472
M. Wt: 261.25 g/mol
InChI Key: DPSPPJIUMHPXMA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Flumequine, also known as R-802, is a member of the fluoroquinolones (FQs), a class of antimicrobial agents used extensively in human and veterinary medicine, as well as in aquaculture. These compounds are known for their effectiveness against a broad spectrum of gram-negative bacteria and are utilized for various therapeutic purposes. However, their residues can persist in animal-origin foods, posing potential health risks to humans .

Synthesis Analysis

While the provided papers do not detail the synthesis of (R)-Flumequine, they do discuss its detection in biological samples. The analysis of flumequine enantiomers in rat plasma, for instance, was performed using ultra-fast liquid chromatography coupled with electron spray ionization mass spectrometry, which suggests sophisticated analytical methods are required to study this compound .

Molecular Structure Analysis

The molecular structure of (R)-Flumequine is characterized by the presence of a fluorine atom, which is a hallmark of fluoroquinolones. The analysis of its enantiomers indicates that the compound exists in two forms, R- and S-isomers, which can be separated and quantified using specialized chromatographic techniques .

Chemical Reactions Analysis

The papers provided do not explicitly discuss the chemical reactions of (R)-Flumequine. However, the detection methods employed, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), suggest that (R)-Flumequine can be ionized and detected at specific mass-to-charge ratios, which is indicative of its reactive nature under certain analytical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Flumequine can be inferred from the methods used for its detection and quantification. For example, the reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for its determination in marine fish tissues indicates that (R)-Flumequine is amenable to extraction and analysis using organic solvents and can be detected at a wavelength of 324 nm . The method's linearity and reproducibility suggest that (R)-Flumequine has stable and predictable physicochemical properties within the concentration range studied .

Scientific Research Applications

Antimicrobial Activity in Aquatic Organisms

(R)-Flumequine has been extensively studied for its antimicrobial activity, particularly in aquatic organisms. For instance, its effectiveness in treating urinary tract infections was demonstrated through in vitro and in vivo procedures, showing significant inhibition of gram-negative bacteria (Rohlfing, Gerster, & Kvam, 1976)(Rohlfing, Gerster, & Kvam, 1976). Additionally, its pharmacokinetics and bioavailability have been investigated in Atlantic salmon, highlighting its relevance in aquaculture (Rogstad, Ellingsen, & Syvertsen, 1993)(Rogstad, Ellingsen, & Syvertsen, 1993).

Environmental Impact in Aquaculture

Research has also focused on the environmental impact of (R)-Flumequine in aquaculture settings. A study on the occurrence and effects of antibiotics used in Italian aquaculture identified flumequine as a priority chemical for monitoring potential environmental side effects (Lalumera et al., 2004)(Lalumera et al., 2004). This highlights the ecological importance of monitoring flumequine levels in aquatic farm environments.

Biosensor Applications

(R)-Flumequine has also been the subject of studies in biosensor applications. A biosensor immunoassay was developed for detecting residues of flumequine in broiler serum and muscle, demonstrating its potential for monitoring antibiotic residues in food production (Haasnoot et al., 2007)(Haasnoot et al., 2007).

Veterinary Medicine

In veterinary medicine, (R)-Flumequine's pharmacokinetics and therapeutic efficacy have been studied, particularly in treating Escherichia coli infection in poultry (Goren, de Jong, & Doornenbal, 1982)(Goren, de Jong, & Doornenbal, 1982). These findings are significant for the development of effective treatments for common poultry diseases.

Immunological Effects in Aquatic Species

The drug's influence on immune responses in aquatic species has also been examined. A study on European eels showed that flumequine affected lymphoid cell proliferation, indicating its impact on the immune system of aquatic organisms (van der Heijden et al., 1995)(van der Heijden et al., 1995).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of areas where further research is needed, such as the development of new synthetic methods or the exploration of new applications for the compound.


properties

IUPAC Name

(12R)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPPJIUMHPXMA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Flumequine

CAS RN

215178-95-3
Record name Flumequine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215178953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUMEQUINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ67033LRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
M Xue, Y Qin, X Gu, J Li, Y Gao, X Yang, T Yao… - Scientific Reports, 2018 - nature.com
A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for simultaneous enantiomeric analysis of flumequine and its metabolite 7-hydroxyflumequine in water and …
Number of citations: 8 www.nature.com
J Bálint, G Egri, E Fogassy, Z Böcskei, K Simon… - Tetrahedron …, 1999 - Elsevier
The antibacterial agent 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid (flumequine) was synthesized in optically active form from 6-fluoro-2-methyl-1,…
Number of citations: 54 www.sciencedirect.com
M Rue**, M Stoeckel, E Sugiono, T Theissmann - Tetrahedron, 2010 - Elsevier
A highly enantioselective organocatalytic transfer hydrogenation enabling the synthesis of both 6-fluoro-2-methyltetrahydroquinoline and 7,8-difluoro-3-methyl-benzoxazine has been …
Number of citations: 81 www.sciencedirect.com
I Ali, M Suhail, L Asnin - Chirality, 2018 - Wiley Online Library
… In case of R-primaquine 2 H bonds, R-tefnoquine 2 H bonds, R-lomefloxacin 2 H bonds, R-ofloxacin 1 H bond, R flumequine 1 H bond, and R-qunacrine 2 H bonds were formed. In …
Number of citations: 23 onlinelibrary.wiley.com
J Merad, C Lalli, G Bernadat, J Maury… - … –A European Journal, 2018 - Wiley Online Library
Synthesis of biologically active molecules (whether at laboratory or industrial scale) remains a highly appealing area of modern organic chemistry. Nowadays, the need to access …
A Labella, M Vida, MC Alonso, C Infante… - Journal of Fish …, 2006 - Citeseer
Redbanded seabream, Pagrus auriga Valenciennes (Sparidae), has a wide geographical distribution and a very important commercial value in European countries. Recently, this …
Number of citations: 67 citeseerx.ist.psu.edu
C Zarza - … through prudent and responsible use of …, 2012 - observatorio-acuicultura.es
Limited availability of licensed veterinary medicines for controlling diseases is one of the major problems in the Mediterranean aquaculture industry. Sanitary risks are increasing and …
Number of citations: 10 www.observatorio-acuicultura.es
S Altun, AG Büyükekiz, M Duman… - Israeli Journal of …, 2014 - ija.scholasticahq.com
In the present study, the etiological agent that caused mortality in goldfish at an aquarium company located in Bursa in northwestern Turkey was identified. Diseased fish were lethargic, …
Number of citations: 23 ija.scholasticahq.com
MO Eissa, A El-Tawab, A Awad… - Benha Veterinary …, 2023 - bvmj.journals.ekb.eg
Yersinia ruckeri is the causative pathogen of a systemic disease called enteric red mouth disease. It can infect different fish species causing considerable economic losses in fish farms. …
Number of citations: 4 bvmj.journals.ekb.eg
M Rue**, J Dufour, FR Schoepke - Green Chemistry, 2011 - pubs.rsc.org
This review focuses on recent advances in catalytic metal-free transfer hydrogenations. In recent years dihydropyridines have been widely used as reducing agents in organocatalytic …
Number of citations: 300 pubs.rsc.org

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